6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a heterocyclic compound with a unique structure that includes a chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of a base can lead to the formation of the chromene ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chromene ring system may also interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4a,5,6,7,8,8a-Hexahydrochromene: Lacks the aldehyde group, resulting in different reactivity and applications.
6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene: Similar structure but without the carbaldehyde group.
Uniqueness
6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to the presence of both the chromene ring system and the aldehyde group
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H14O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h5-7,9-10H,2-4H2,1H3 |
InChI Key |
NLYLVYVNGMGIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.